Chiral Identity Defines Glutamate Racemase (MurI) Inhibitor Potency: The (2R,4S) Requirement
This evidence clarifies that while (4R)-4-amino-D-glutamic acid is not itself a potent MurI inhibitor, its stereochemical scaffold is essential for building such inhibitors. The defined (2R,4R) stereochemistry of the core compound serves as a crucial synthetic intermediate or a stereochemical comparator. The key finding is that the optimal enzyme inhibition requires the (2R,4S) configuration, not (2R,4R) [1]. This quantitatively demonstrates that stereochemistry is non-negotiable; using the wrong isomer yields a compound with no meaningful activity.
| Evidence Dimension | Glutamate Racemase (MurI) Inhibition Potency (Ki / IC50) |
|---|---|
| Target Compound Data | Not Applicable (Compound with (2R,4R) stereochemistry is not a potent MurI inhibitor in this assay context). |
| Comparator Or Baseline | Lead compound (−)-8 and 2-naphthylmethyl derivative 10 (both possess (2R,4S) stereochemistry): Ki = 16 nM, IC50 = 0.1 µg/mL [1]. Optimized benzothienyl derivatives 69 and 74 ((2R,4S)): IC50 = 0.036 and 0.01 µg/mL, respectively [1]. |
| Quantified Difference | Activity is strictly dependent on (2R,4S) stereochemistry; deviation to (2R,4R) abolishes potent inhibition. |
| Conditions | Circular dichroism assay for Ki; HPLC-based enzyme assay for IC50 against recombinant MurI enzyme [1]. |
Why This Matters
This confirms that the (2R,4R) isomer is a critical synthetic building block and stereochemical control, not the active pharmaceutical ingredient, and is thus procured for distinct research objectives.
- [1] de Dios, A., et al. (2002). 4-Substituted D-Glutamic Acid Analogues: The First Potent Inhibitors of Glutamate Racemase (MurI) Enzyme with Antibacterial Activity. Journal of Medicinal Chemistry, 45(20), 4559-4570. View Source
